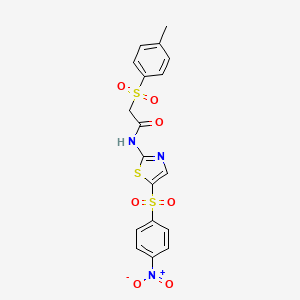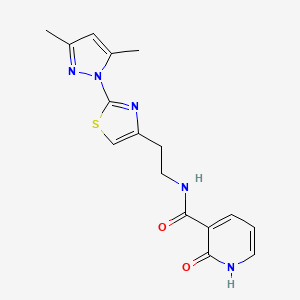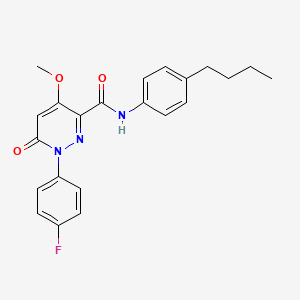
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide X is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, proliferation, and survival. This compound X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. Inhibition of HDACs by this compound X leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound X has also been shown to inhibit the activity of protein kinase B (AKT), which is a key signaling pathway that promotes cell survival and proliferation. Inhibition of AKT by this compound X leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound X has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound X induces cell cycle arrest and apoptosis by activating tumor suppressor genes and inhibiting cell survival pathways. In neurons, this compound X protects against oxidative stress and inflammation by reducing the production of reactive oxygen species and pro-inflammatory cytokines. In addition, this compound X has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic potential in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide X has several advantages for lab experiments, including its high potency, selectivity, and stability. However, there are also some limitations to its use, including its relatively low solubility in water and its potential toxicity at high concentrations. In addition, the mechanism of action of this compound X is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide X. One area of interest is the development of novel analogs with improved potency and selectivity. Another area of interest is the identification of the specific targets and signaling pathways that are involved in the mechanism of action of this compound X. This information could be used to develop more targeted and effective therapies for various diseases. Finally, further studies are needed to evaluate the safety and efficacy of this compound X in preclinical and clinical trials.
Synthesemethoden
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide X can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminophenyl isothiocyanate to form the isothiocyanate derivative. Finally, the isothiocyanate derivative is cyclized with chloramine-T to yield this compound X.
Wissenschaftliche Forschungsanwendungen
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide X has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and drug development. In cancer research, this compound X has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection, this compound X has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases. In drug development, this compound X has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-9-13(10-17(12-16)25-2)18(21)19-14-5-3-6-15(11-14)20-7-4-8-26(20,22)23/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINFZWIUMWJCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B2440105.png)

![2-[[3-(2,2-Difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetic acid](/img/structure/B2440107.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2440108.png)
![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2440109.png)
![N-[cyano(2-methoxyphenyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide](/img/structure/B2440111.png)


![N-Benzo[D]1,3-dioxolen-5-YL-2-indolinylethanamide](/img/structure/B2440118.png)
![2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2440119.png)


![N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2440124.png)